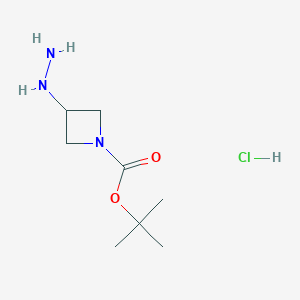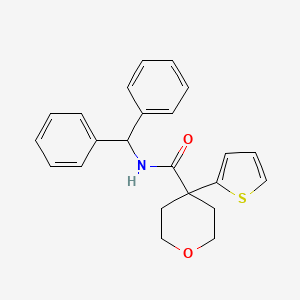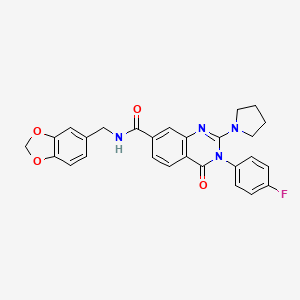![molecular formula C19H20N6O B2677316 N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide CAS No. 2199064-66-7](/img/structure/B2677316.png)
N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide” is an organic compound that belongs to the class of phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
Triazole compounds, which are part of the structure of the compound , are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The chemical reactions involving this compound could involve the cyclisation of bis-triazolyl alkanes with various amino acids . This method provided the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles .科学的研究の応用
Anticancer Activity
The triazolothiadiazine scaffold has garnered attention as a potential anticancer agent. Researchers have explored derivatives of this compound for their ability to inhibit tumor growth. Mechanistic studies reveal interactions with key cellular pathways, making it a promising candidate for targeted therapies .
Antimicrobial Properties
Triazolothiadiazines exhibit antimicrobial activity against bacteria, fungi, and other pathogens. These compounds disrupt essential cellular processes, making them valuable in combating infections. Researchers continue to explore their potential as novel antibiotics .
Analgesic and Anti-Inflammatory Effects
The cyclopropane-1-carboxamide moiety contributes to analgesic and anti-inflammatory properties. By modulating pain receptors and inflammatory pathways, this compound may offer relief from pain and inflammation .
Antioxidant Potential
The presence of the triazole ring enhances antioxidant activity. These molecules scavenge free radicals, protecting cells from oxidative damage. Researchers investigate their role in preventing age-related diseases and oxidative stress-related conditions .
Antiviral Applications
Triazolothiadiazines have demonstrated antiviral effects against various viruses. Their ability to inhibit viral replication and entry makes them intriguing candidates for drug development. Researchers explore their potential in treating viral infections .
Enzyme Inhibition
The compound’s diverse pharmacological activities extend to enzyme inhibition. It interacts with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions may lead to novel therapeutic strategies for multifunctional diseases .
作用機序
特性
IUPAC Name |
N-methyl-1-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-23(18(26)19(9-10-19)14-5-3-2-4-6-14)15-11-24(12-15)17-8-7-16-21-20-13-25(16)22-17/h2-8,13,15H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVBJWQGHFIQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


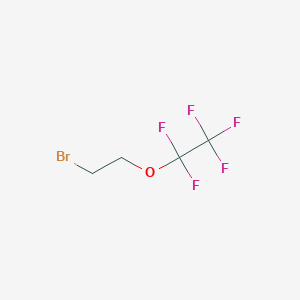
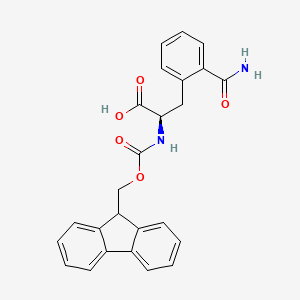
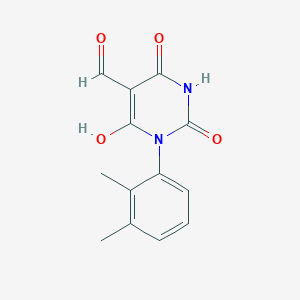


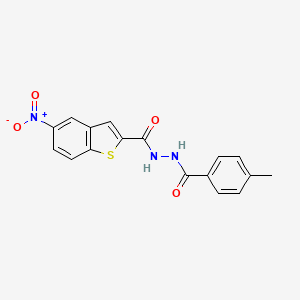

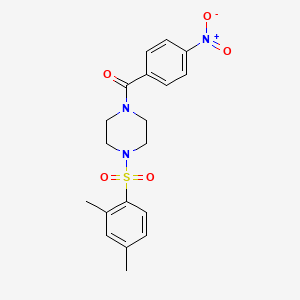
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2677247.png)
